2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)acetamide
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Overview
Description
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining isoindole, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations[4][4].
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE is unique due to its combination of isoindole, benzothiazole, and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H21N3O3S2 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-benzhydryl-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H21N3O3S2/c34-26(32-27(19-9-3-1-4-10-19)20-11-5-2-6-12-20)18-37-30-31-24-16-15-21(17-25(24)38-30)33-28(35)22-13-7-8-14-23(22)29(33)36/h1-17,27H,18H2,(H,32,34) |
InChI Key |
AABWPVNDJCVFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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